SDH Enzyme Inhibition: 2.54-Fold More Potent Than Boscalid in Direct Comparison
In a head‑to‑head fungal succinate dehydrogenase enzymatic assay, Sdh‑IN‑18 (Compound 3a) achieved an IC50 of 8.70 mg/L, while the commercial SDHI boscalid, tested under identical conditions, exhibited an IC50 of 22.09 mg/L. This translates to a 2.54‑fold greater inhibitory potency for Sdh‑IN‑18 [1]. The assay was performed using mitochondrial SDH isolated from a phytopathogenic fungal source, providing a direct, quantitative basis for target engagement superiority.
| Evidence Dimension | SDH enzymatic inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 8.70 mg/L (Sdh-IN-18) |
| Comparator Or Baseline | 22.09 mg/L (Boscalid) |
| Quantified Difference | 2.54-fold (Sdh-IN-18 / Boscalid IC50 ratio) |
| Conditions | In vitro SDH enzyme inhibition assay using fungal mitochondrial SDH; identical conditions for both compounds [1] |
Why This Matters
For scientists procuring an SDH inhibitor for biochemical or target‑engagement studies, Sdh‑IN‑18 offers a verified 2.54‑fold potency advantage over the industry‑standard boscalid, enabling lower working concentrations and potentially reducing off‑target effects in enzyme‑based screens.
- [1] Quan X, Shen K, Yang WL, Li Z, Maienfisch P. Design, Synthesis, and Biological Activity of Silicon-Containing Carboxamide Fungicides. J Agric Food Chem. 2024 Aug 7;72(31):17260-17270. doi:10.1021/acs.jafc.4c03001. View Source
